molecular formula C5H13N3O2 B14510780 N~1~,N~1~,N'~1~-Trimethyl-2-nitroethane-1,1-diamine CAS No. 63896-09-3

N~1~,N~1~,N'~1~-Trimethyl-2-nitroethane-1,1-diamine

Cat. No.: B14510780
CAS No.: 63896-09-3
M. Wt: 147.18 g/mol
InChI Key: LGEZSMYXYPVAKX-UHFFFAOYSA-N
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Description

N~1~,N~1~,N’~1~-Trimethyl-2-nitroethane-1,1-diamine is an organic compound characterized by the presence of nitro and diamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N’~1~-Trimethyl-2-nitroethane-1,1-diamine typically involves the nitration of a suitable precursor followed by amination. Common reagents used in the synthesis include nitric acid for nitration and methylamine for amination. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of N1,N~1~,N’~1~-Trimethyl-2-nitroethane-1,1-diamine may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N’~1~-Trimethyl-2-nitroethane-1,1-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The diamine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Hydrogen gas (H~2~) with a palladium (Pd) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

N~1~,N~1~,N’~1~-Trimethyl-2-nitroethane-1,1-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N~1~,N’~1~-Trimethyl-2-nitroethane-1,1-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the diamine groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~1~,N’~1~-Trimethyl-2-nitroethane-1,1-diamine: Unique due to its specific combination of nitro and diamine groups.

    N~1~,N~1~-Dimethyl-2-nitroethane-1,1-diamine: Lacks one methyl group compared to the target compound.

    N~1~,N~1~,N’~1~-Trimethyl-2-aminoethane-1,1-diamine: Contains an amino group instead of a nitro group.

Uniqueness

N~1~,N~1~,N’~1~-Trimethyl-2-nitroethane-1,1-diamine is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and diamine groups allows for versatile chemical transformations and interactions.

Properties

CAS No.

63896-09-3

Molecular Formula

C5H13N3O2

Molecular Weight

147.18 g/mol

IUPAC Name

1-N,1-N',1-N'-trimethyl-2-nitroethane-1,1-diamine

InChI

InChI=1S/C5H13N3O2/c1-6-5(7(2)3)4-8(9)10/h5-6H,4H2,1-3H3

InChI Key

LGEZSMYXYPVAKX-UHFFFAOYSA-N

Canonical SMILES

CNC(C[N+](=O)[O-])N(C)C

Origin of Product

United States

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